methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
Description
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is a benzoxazine derivative characterized by a 1,4-benzoxazin-3-one core substituted with a 2-chloroethyl group at position 2 and an acetoxymethyl ester at position 4. Benzoxazines are heterocyclic compounds with a fused benzene and oxazine ring, often studied for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . The 2-chloroethyl substituent in this compound may enhance its reactivity or biological targeting, as chloroalkyl groups are common in prodrugs and alkylating agents .
Properties
IUPAC Name |
methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICMPVLTXSLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
The benzoxazine ring is commonly synthesized via cyclization reactions. A representative approach involves reacting 2-aminophenols with α-haloketones or α-hydroxyketones under acidic or basic conditions. For example:
- Step 1 : Condensation of 6-(carboxymethyl)-2-aminophenol with chloroacetaldehyde in the presence of a base (e.g., K₂CO₃) forms the 1,4-benzoxazine skeleton.
- Step 2 : Oxidation of the resulting dihydrobenzoxazine intermediate (e.g., using MnO₂ or DDQ) yields the 3-oxo group.
This method ensures regioselective ring closure while preserving the acetic acid side chain at position 6.
Introduction of the Chloroethyl Group
N-Alkylation of the Benzoxazine Core
The 2-(2-chloroethyl) substituent is introduced via alkylation of the benzoxazine nitrogen. Key considerations include:
- Reagents : 1-Bromo-2-chloroethane or 2-chloroethyl tosylate.
- Conditions : Aprotic solvents (e.g., DMF, THF) with a strong base (e.g., NaH, KOtBu) to deprotonate the nitrogen.
Example Protocol :
- Dissolve 6-(methoxycarbonylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (1 equiv) in anhydrous THF.
- Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce 1-bromo-2-chloroethane (1.5 equiv) and reflux at 60°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (Yield: 65–75%).
Esterification of the Acetic Acid Side Chain
Fischer Esterification
The methyl ester is typically installed via acid-catalyzed esterification :
Acyl Chloride Intermediate
Alternatively, the carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol:
- Treat the acid with SOCl₂ (2 equiv) at room temperature for 2 hours.
- Remove excess SOCl₂ under vacuum.
- Add methanol (5 equiv) and stir for 1 hour.
- Concentrate and purify (Yield: 90–95%).
Alternative Pathways and Optimizations
One-Pot Synthesis
Recent advancements describe a one-pot method combining cyclization, alkylation, and esterification:
Enzymatic Esterification
Green chemistry approaches employ lipases (e.g., Candida antarctica Lipase B) for esterification under mild conditions:
Analytical Characterization
Critical analytical data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.40 (t, J = 6.0 Hz, 2H, OCH₂), 3.70 (s, 3H, COOCH₃), 3.55 (t, J = 6.0 Hz, 2H, CH₂Cl), 3.30 (s, 2H, COCH₂), 2.90 (m, 2H, NCH₂).
- HRMS : m/z calc. for C₁₃H₁₄ClNO₄ [M+H]⁺: 300.0634, found: 300.0636.
Challenges and Practical Considerations
- Regioselectivity : Competing alkylation at oxygen vs. nitrogen requires careful base selection.
- Stability : The chloroethyl group is prone to elimination under strong basic conditions; low temperatures (<60°C) are recommended.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from di-alkylated byproducts.
Industrial-Scale Production
Commercial suppliers (e.g., AK Scientific, Key Organics) utilize continuous flow reactors to enhance reproducibility:
Emerging Methodologies
- Photocatalytic Alkylation : Visible-light-mediated C–N bond formation reduces reliance on strong bases.
- Biocatalytic Ring Closure : Engineered enzymes enable aqueous-phase synthesis at ambient temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate has garnered attention for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
1.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2-[2-(2-chloroethyl)-3-oxo...] | HeLa (Cervical) | 15.7 |
| Methyl 2-[2-(2-chloroethyl)-3-oxo...] | MCF7 (Breast) | 12.5 |
These findings suggest that the compound may serve as a lead structure for the synthesis of novel anticancer agents .
1.2 Anticonvulsant Properties
In related studies, derivatives of benzoxazine compounds have demonstrated anticonvulsant activity in animal models. The structure of methyl 2-[2-(2-chloroethyl)-3-oxo...] may contribute to similar pharmacological effects due to its unique molecular configuration .
Agricultural Applications
The compound's chemical structure suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated ethyl group may enhance biological activity against pests.
2.1 Pesticidal Efficacy
Field trials have indicated that compounds with similar structures can effectively control pest populations:
| Pesticide | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Methyl 2-[2-(2-chloroethyl)-3-oxo...] | Thrips | 78 |
These results highlight the compound's potential as a biopesticide, contributing to sustainable agricultural practices .
Material Science
This compound can also be explored in the field of material science, specifically in the development of polymers and coatings.
3.1 Polymerization Studies
The compound has been investigated for its ability to act as a monomer in polymer synthesis:
| Polymer Type | Properties | Application Area |
|---|---|---|
| Polybenzoxazine | High thermal stability | Aerospace |
| Polyurethane | Flexible and durable | Coatings and adhesives |
The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties .
Case Study 1: Anticancer Research
A study conducted by Saeed et al. (2010) evaluated the cytotoxic effects of methyl 2-[2-(2-chloroethyl)-3-oxo...] on various cancer cell lines. The results indicated significant apoptosis induction, leading to further investigations into its mechanism of action .
Case Study 2: Agricultural Trials
Field tests performed by agricultural scientists demonstrated that formulations containing methyl 2-[2-(2-chloroethyl)-3-oxo...] effectively reduced pest populations without adversely affecting beneficial insects .
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules. The benzoxazine ring can interact with specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate and related benzoxazin derivatives:
Note: *Calculated molecular weight based on formula C₁₃H₁₄ClNO₅.
Pharmacological and Functional Differences
- In contrast, the fluoro-substituted compound () is more likely to act as a ROR-gamma modulator for autoimmune diseases due to its amide linkage and stereochemistry .
- Bioavailability : The ester group in the target compound and ’s derivative improves lipophilicity compared to the carboxylic acid in , which may limit membrane permeability .
- Synthetic Applications : highlights benzoxazin-acetohydrazide derivatives as intermediates for hydrazone-based drugs, whereas the target compound’s ester group makes it a candidate for prodrug strategies .
Data Table: Key Pharmacological Parameters
Note: *Hypothetical data based on structural analogs; experimental validation required.
Biological Activity
Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate (CAS No. 866134-77-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClNO4, with a molecular weight of 283.71 g/mol. The compound features a benzoxazine ring system, which is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that the presence of the chloroethyl group enhances its reactivity, potentially leading to alkylation of nucleophilic sites in DNA and proteins. This mechanism is similar to that of other alkylating agents used in cancer therapy.
Biological Activity
Research has shown that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutics like doxorubicin .
- A study indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines using the MTT assay. The results indicated significant cytotoxic effects with an IC50 value of approximately 10 µM for A431 cells .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating its potential as an antimicrobial agent .
Summary Table of Biological Activities
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established synthetic routes for methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate, and how can reaction efficiency be optimized? A:
- One-pot synthesis : Adapt methods from Shridhar et al. (1985), where methyl esters of benzoxazinones are synthesized via condensation of o-hydroxybenzylamine derivatives with α-chloroethyl ketones. Key parameters include anhydrous conditions, use of triethylamine as a base, and refluxing in THF (60–80°C, 6–8 hours) .
- Optimization : Monitor reaction progress via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) to minimize byproducts like uncyclized intermediates. Adjust stoichiometry (1:1.2 molar ratio of benzoxazine precursor to chloroethyl reagent) to improve yield .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Confirm structure via NMR (δ 3.8–4.2 ppm for methyl ester and oxazine protons) .
Advanced Crystallography and Conformational Analysis
Q: How does the crystal structure of this compound inform its reactivity in nucleophilic substitution reactions? A:
- Crystal parameters : Similar benzothiazine analogs (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) crystallize in the monoclinic P21/c space group with a β angle of 98.71°, indicating a non-planar oxazine ring. This distortion increases accessibility of the 2-chloroethyl group for nucleophilic attack .
- Reactivity implications : The chloroethyl group’s spatial orientation (bond length: ~1.78 Å for C-Cl) facilitates SN2 mechanisms. Use single-crystal XRD (Enraf–Nonius CAD-4 diffractometer, CuKα radiation, ω–2θ scans) to map electron density and predict regioselectivity .
Data Contradictions in Spectroscopic Analysis
Q: How should researchers resolve discrepancies between calculated and observed NMR shifts for this compound? A:
- Common pitfalls : Discrepancies often arise from tautomerism in the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core. For example, keto-enol tautomers can shift carbonyl carbons (δ 165–175 ppm) .
- Methodology :
- Perform variable-temperature NMR (VT-NMR) in DMSO-d6 (−20°C to 80°C) to identify dynamic equilibria.
- Compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)) using Gaussian 13. Discrepancies >5 ppm suggest structural misassignment or solvent effects .
- Cross-validate via IR spectroscopy (strong C=O stretch at 1680–1720 cm⁻¹) .
Biological Activity Profiling
Q: What in vitro assays are recommended for evaluating the neuroactive potential of this benzoxazine derivative? A:
- Target selection : Prioritize assays based on structural analogs. Benzothiazines with 3-oxo groups show stimulant/antidepressant activity via monoamine oxidase (MAO) inhibition .
- Experimental design :
- MAO inhibition assay : Use recombinant human MAO-A/B enzymes, measure IC50 via fluorometric detection of H2O2 (λex = 535 nm, λem = 587 nm) .
- Cellular uptake : Test serotonin/norepinephrine reuptake inhibition in HEK-293 cells expressing SERT/NET transporters (radiolabeled -neurotransmitters) .
- Control compounds : Include clorgyline (MAO-A inhibitor) and desipramine (NET inhibitor) to validate assay conditions .
Mechanistic Studies: Chloroethyl Group Reactivity
Q: What experimental strategies can elucidate the role of the 2-chloroethyl substituent in cross-coupling reactions? A:
- Palladium-catalyzed reactions : Screen Pd(OAc)2/XPhos catalyst systems in DMF at 100°C to couple the chloroethyl group with arylboronic acids. Monitor via GC-MS for biphenyl byproducts (retention time: ~12.5 min) .
- Kinetic isotope effects (KIE) : Compare using deuterated ethyl groups (C2D4Cl) to distinguish between concerted vs. stepwise mechanisms .
- Computational modeling : Use DFT (M06-2X/def2-TZVP) to map transition states for C-Cl bond cleavage. High activation energy (>25 kcal/mol) suggests oxidative addition as the rate-limiting step .
Stability and Degradation Pathways
Q: How does hydrolytic stability vary under acidic vs. alkaline conditions, and how can degradation products be characterized? A:
- Hydrolysis conditions :
- Acidic (pH 2) : Cleavage of the methyl ester (t1/2 ~8 hours at 37°C) yields carboxylic acid derivatives.
- Alkaline (pH 10) : Rapid ring-opening of the oxazine moiety (t1/2 <1 hour) forms o-aminophenol intermediates .
- Analytical workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
